2,3-Dibromo-4,6-difluoroaniline 2,3-Dibromo-4,6-difluoroaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17558536
InChI: InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2
SMILES:
Molecular Formula: C6H3Br2F2N
Molecular Weight: 286.90 g/mol

2,3-Dibromo-4,6-difluoroaniline

CAS No.:

Cat. No.: VC17558536

Molecular Formula: C6H3Br2F2N

Molecular Weight: 286.90 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dibromo-4,6-difluoroaniline -

Specification

Molecular Formula C6H3Br2F2N
Molecular Weight 286.90 g/mol
IUPAC Name 2,3-dibromo-4,6-difluoroaniline
Standard InChI InChI=1S/C6H3Br2F2N/c7-4-2(9)1-3(10)6(11)5(4)8/h1H,11H2
Standard InChI Key VAGMLOVGIOVXMO-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C(=C1F)Br)Br)N)F

Introduction

2,3-Dibromo-4,6-difluoroaniline is a halogenated aromatic amine, characterized by its complex structure and potential applications in organic synthesis. Despite its specific CAS number not being widely documented in the provided sources, compounds with similar structures, such as 2,4-Dibromo-3,6-difluoroaniline, are well-documented and can provide insights into the properties and behaviors of these types of compounds.

Synthesis and Applications

The synthesis of halogenated anilines typically involves electrophilic aromatic substitution reactions. For example, the bromination of difluoroanilines can lead to the formation of dibromodifluoroanilines under controlled conditions. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic materials due to their reactivity.

Safety and Handling

Handling halogenated aromatic amines requires caution due to their potential toxicity and reactivity. General precautions include avoiding skin contact, inhalation of dust or vapors, and ensuring proper ventilation during handling. Protective equipment such as gloves, goggles, and masks should be used.

Data Tables

Given the lack of specific data for 2,3-Dibromo-4,6-difluoroaniline, we can consider the properties of similar compounds for reference:

PropertyValue (Similar Compounds)
Molecular FormulaC6H3Br2F2N
Molecular WeightApproximately 286.90 g/mol
Boiling PointNot specified
Melting PointNot specified

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